![molecular formula C26H40ClNO2 B2373450 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1323583-41-0](/img/structure/B2373450.png)
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C26H40ClNO2 and its molecular weight is 434.06. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Adamantane Derivatives and Cancer Research
One significant area of research involves adamantyl-substituted retinoid-derived molecules and their interaction with the orphan nuclear receptor small heterodimer partner (SHP). These compounds, including 3-Cl-AHPC and its analogues, have shown potential in inducing cell-cycle arrest and apoptosis in leukemia and cancer cells. Studies suggest that the structural elements of these compounds, particularly the 1-adamantyl and phenolic hydroxyl groups, play critical roles in their apoptotic activity. This research points towards the potential of adamantane derivatives in cancer therapy, emphasizing the importance of specific pharmacophoric elements in influencing SHP activity and, consequently, gene expression regulation in cancer cells (Dawson et al., 2008).
Structural and Conformational Studies
The structural and conformational properties of adamantane derivatives have also been extensively studied. For instance, 6-hydroxy and acyloxy derivatives of the 1,3-dimethyl-1,3-diazoniatricyclo[3.3.1.13–7]decane system have been synthesized and analyzed, revealing insights into the adamantane cage system's chair conformation and stereoelectronic effects. Such studies are crucial for understanding the chemical behavior and potential applications of adamantane derivatives in various fields, including materials science and pharmaceuticals (Fernández et al., 1990).
Antimicrobial and Antiradical Activity
Adamantane derivatives have also shown promise in antimicrobial and antiradical applications. Research into compounds like (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones has indicated their potential in combating human pathogens and showcasing antioxidant activity. Although these biological activities were found to be lower compared to certain beta blockers, the research underscores the versatility of adamantane derivatives in developing new therapeutic agents with antimicrobial and antioxidant properties (Čižmáriková et al., 2020).
Molecular Crystals and Hydrogen Bonding
The design and synthesis of adamantane-based bisphenol molecules have been explored to study the influence of molecular shapes and steric hindrances on molecular association and packing in crystalline lattices. These studies have led to the development of molecular crystals with channels, demonstrating the potential of adamantane derivatives in creating materials with specific structural and functional properties. The research highlights the role of intermolecular hydrogen bonds in dictating the assembly and properties of these crystalline structures (Tominaga et al., 2011).
properties
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO2.ClH/c1-18-4-3-5-19(2)27(18)16-24(28)17-29-25-8-6-23(7-9-25)26-13-20-10-21(14-26)12-22(11-20)15-26;/h6-9,18-22,24,28H,3-5,10-17H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGHOTRFZTVMQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3r,5r,7r)-Adamantan-1-yl)phenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.